2-(5-(furan-2-yl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-10-4-2-6-16-15(10)17-14(19)9-11-8-13(21-18-11)12-5-3-7-20-12/h2-8H,9H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURNBZVCHSIMFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, highlighting its significance in drug discovery.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 270.29 g/mol |
| Molecular Formula | C14H14N4O2 |
| CAS Number | 1105242-42-9 |
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with isoxazole intermediates and pyridine-based reagents. The process generally includes:
- Formation of Isoxazole : Reacting furan derivatives with appropriate reagents to generate isoxazole.
- Acetamide Formation : Coupling the isoxazole with a pyridine derivative to yield the final acetamide product.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
These values suggest that the compound may inhibit cancer cell proliferation effectively, warranting further investigation into its mechanism of action and potential clinical applications .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In vitro studies demonstrated that it can reduce pro-inflammatory cytokine production in activated macrophages, indicating its potential as an anti-inflammatory agent. The mechanism appears to involve inhibition of NF-kB signaling pathways .
Case Study 1: Anticancer Efficacy
A study conducted by Bouabdallah et al. explored various derivatives of isoxazole compounds against cancer cell lines such as Hep-2 and P815. The tested compounds showed significant cytotoxicity, with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL, illustrating the potential of isoxazole-based compounds in cancer therapy .
Case Study 2: Mechanistic Insights
Research published in the European Journal of Chemistry highlighted the mechanism by which these compounds induce apoptosis in cancer cells through mitochondrial pathway activation and caspase cascade involvement. This study utilized flow cytometry and Western blot analysis to confirm apoptotic markers in treated cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Isoxazole-Containing Acetamides
- N-(3-Chlorophenyl)-2-(5-(furan-2-yl)isoxazol-3-yl)-2-oxoacetohydrazonoyl cyanide (.1.18): Structural similarity: Shares the 5-(furan-2-yl)isoxazol-3-yl group but replaces the 3-methylpyridin-2-yl with a 3-chlorophenyl hydrazonoyl cyanide. Synthesis: Prepared via a two-step procedure (14% yield) with NMR data confirming the structure (δ 7.78 ppm for the isoxazole proton) . Key difference: The hydrazonoyl cyanide substituent may alter solubility and reactivity compared to the pyridine moiety in the target compound.
- Compound 24 (): Features a 5-(4-chlorophenyl)isoxazol-3-yl group with a trifluoromethylphenyl hydrazonoyl cyanide.
2.2. Thiadiazole-Based Acetamides ()
Examples include 5e (N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide):
- Structural contrast: Replaces the isoxazole-furan core with a 1,3,4-thiadiazole ring and phenoxyacetamide.
- Physical properties : Melting points range from 132–170°C, with yields of 68–88% .
- Implications : Thiadiazole derivatives often exhibit antimicrobial or anticancer activity, but the absence of a pyridine or furan moiety may limit direct comparability.
2.3. Triazole-Furan Acetamides ()
- 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide: Structural divergence: Substitutes isoxazole with a triazole ring while retaining the furan group. Synthesis: Involves alkylation and Paal-Knorr condensation, differing from the target compound’s likely coupling strategy.
2.4. Benzoisoxazole Derivatives ()
- (S)-2-(Benzo[d]isoxazol-3-yl)-N-(complex substituent)acetamide :
Data Table: Key Structural and Physical Properties
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., furan protons at δ 6.3–7.2 ppm, pyridine protons at δ 8.1–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₆H₁₄N₃O₃, theoretical 296.10 g/mol) .
- HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water mobile phases .
How can researchers experimentally determine the solubility profile of this compound in various solvents?
Q. Basic
- Shake-Flask Method : Saturate solvents (e.g., DMSO, PBS, ethanol) with the compound, filter, and quantify via UV-Vis spectroscopy (λmax ~260 nm) .
- Thermodynamic Analysis : Measure solubility at varying temperatures (25–50°C) to model van’t Hoff plots for entropy/enthalpy calculations .
What strategies are recommended for structure-activity relationship (SAR) studies to enhance target affinity?
Q. Advanced
- Substituent Modification : Replace the furan ring with thiophene or benzofuran to evaluate electronic effects on binding .
- Bioisosteric Replacement : Substitute the isoxazole with 1,2,4-oxadiazole to assess metabolic stability .
- Pharmacophore Mapping : Use X-ray crystallography or docking to identify critical hydrogen-bonding motifs .
How can computational modeling predict potential biological targets for this compound?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against kinase or GPCR libraries, focusing on conserved residues (e.g., ATP-binding pockets) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .
What experimental designs are suitable for evaluating in vivo efficacy in disease models?
Q. Advanced
- Dose-Response Studies : Administer 10–100 mg/kg orally to murine inflammation models, monitoring cytokine levels (IL-6, TNF-α) via ELISA .
- Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability using LC-MS/MS .
- Toxicology : Perform histopathology on liver/kidney tissues after 28-day exposure .
How should researchers resolve contradictions in reported biological activity data across studies?
Q. Advanced
- Meta-Analysis : Pool data from ≥3 independent studies (e.g., IC₅₀ values) and apply ANOVA to identify outliers .
- Assay Standardization : Re-test activity under uniform conditions (e.g., 10% FBS, 37°C) using positive controls (e.g., doxorubicin for cytotoxicity) .
What mechanistic studies are critical to elucidate the compound’s mode of action?
Q. Advanced
- Kinase Profiling : Use KINOMEscan® to identify inhibited kinases (≥50% inhibition at 1 µM) .
- Cellular Imaging : Track subcellular localization via confocal microscopy with FITC-labeled analogs .
How can novel analytical methods improve detection limits for trace impurities?
Q. Advanced
- UPLC-MS/MS : Achieve ppb-level sensitivity using MRM mode (e.g., m/z 297→154 transition) .
- Chiral HPLC : Resolve enantiomeric impurities with Chiralpak AD-H columns and hexane/isopropanol gradients .
What methodologies are recommended for comprehensive toxicity profiling?
Q. Advanced
- Ames Test : Assess mutagenicity in TA98 and TA100 strains (±S9 metabolic activation) .
- hERG Inhibition Assay : Measure IC₅₀ using patch-clamp electrophysiology to evaluate cardiac risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
